ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Overview
Description
Ethyl 3-({[2-(tert-butyl-NNO-azoxy)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, an azoxy group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Azoxy Group: The azoxy group is introduced by reacting the corresponding nitroso compound with a suitable reducing agent.
Coupling with the Phenyl Group: The phenyl group is coupled to the pyrazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azoxy group can undergo oxidation to form nitro compounds.
Reduction: The azoxy group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl 3-({[2-(tert-butyl-NNO-azoxy)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of new materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways involving azoxy and pyrazole groups.
Mechanism of Action
The mechanism of action of ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-({[2-(tert-butyl-NNO-azoxy)phenyl]amino}carbonyl)-1H-pyrazole-5-carboxylate
- Ethyl 3-({[2-(tert-butyl-NNO-azoxy)phenyl]amino}carbonyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-({[2-(tert-butyl-NNO-azoxy)phenyl]amino}carbonyl)-1H-pyrazole-3-carboxylate
Uniqueness
The unique combination of the azoxy group, pyrazole ring, and tert-butyl group in ETHYL 3-{[2-(TERT-BUTYL-NON-AZOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE provides it with distinct chemical and physical properties. This makes it particularly useful in applications where stability and electronic properties are crucial.
Properties
IUPAC Name |
tert-butylimino-[2-[(5-ethoxycarbonyl-1-methylpyrazole-3-carbonyl)amino]phenyl]-oxidoazanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-6-27-17(25)15-11-13(20-22(15)5)16(24)19-12-9-7-8-10-14(12)23(26)21-18(2,3)4/h7-11H,6H2,1-5H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXQWKKHNZENHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=CC=C2[N+](=NC(C)(C)C)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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